molecular formula C14H13F2NO4S B5679520 N-(2,4-difluorophenyl)-2,5-dimethoxybenzenesulfonamide

N-(2,4-difluorophenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B5679520
M. Wt: 329.32 g/mol
InChI Key: MNYYTEONTQOGJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-aryl-2,5-dimethoxybenzenesulfonamides, closely related to N-(2,4-difluorophenyl)-2,5-dimethoxybenzenesulfonamide, involves specific intramolecular interactions such as C-H...O and N-H...Cl interactions. These interactions stabilize the molecular conformations and contribute to the formation of different supramolecular architectures through various weak intermolecular interactions (Shakuntala et al., 2017).

Molecular Structure Analysis

The molecular structure of related N-aryl-2,5-dimethoxybenzenesulfonamides exhibits different supramolecular architectures mediated by weak intermolecular interactions such as C-H...O, C-H...π(aryl), and π(aryl)-π(aryl) interactions. A detailed Hirshfeld surface analysis further elucidates the relationship between crystal structures and intermolecular interactions (Shakuntala et al., 2017).

Chemical Reactions and Properties

N,N-Dibromobenzenesulfonamide reactions with propenylbenzene derivatives, including structures similar to this compound, produce various main products such as benzenesulfonamido-bromo-phenylpropanes. These reactions demonstrate the reactivity and potential for further functionalization of the sulfonamide moiety (Adachi & Otsuki, 1976).

Physical Properties Analysis

The synthesis and structural characterization of N,N-dimethylbenzenesulfonamide and its derivatives, akin to this compound, involve investigations into their physical properties, including crystallographic analyses and spectroscopic studies (Watanabe et al., 1969).

Chemical Properties Analysis

The chemical properties of sulfonamides similar to this compound can be deduced from their reactivity patterns, such as the formation of ortho-lithiosulfonamides and subsequent condensation with various electrophilic compounds, leading to a diverse array of products (Watanabe et al., 1969).

Mechanism of Action

Target of Action

The primary target of N-(2,4-difluorophenyl)-2,5-dimethoxybenzenesulfonamide is Carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to interact with its target, carbonic anhydrase 2 . The interaction between the compound and its target may result in changes in the activity of the enzyme, potentially influencing various physiological processes.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO4S/c1-20-10-4-6-13(21-2)14(8-10)22(18,19)17-12-5-3-9(15)7-11(12)16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYYTEONTQOGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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